2-Tert-butyl-1,3-dimethylbenzene
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Overview
Description
2-Tert-butyl-1,3-dimethylbenzene, also known as 5-tert-butyl-m-xylene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two methyl groups. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3-dimethylbenzene can be achieved through various methods. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently attacks the aromatic ring of m-xylene .
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group onto the aromatic ring.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of methyl groups.
Major Products Formed:
Nitration: 2-tert-butyl-1,3-dimethyl-4-nitrobenzene.
Halogenation: 2-tert-butyl-1,3-dimethyl-4-chlorobenzene or 2-tert-butyl-1,3-dimethyl-4-bromobenzene.
Oxidation: 2-tert-butyl-1,3-dimethylbenzoic acid.
Scientific Research Applications
2-Tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3-dimethylbenzene in chemical reactions primarily involves its role as an electron-rich aromatic compound. The tert-butyl and methyl groups donate electron density to the benzene ring, making it more susceptible to attack by electrophiles. This increased reactivity facilitates various electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar structure but with different positions of the tert-butyl and methyl groups.
1,3,5-Trimethylbenzene (Mesitylene): This compound has three methyl groups attached to the benzene ring, providing a comparison in terms of steric and electronic effects.
tert-Butylbenzene: This compound has a single tert-butyl group attached to the benzene ring, offering a simpler structure for comparison.
Uniqueness: 2-Tert-butyl-1,3-dimethylbenzene is unique due to the combined presence of both tert-butyl and methyl groups, which significantly influence its chemical reactivity and physical properties. The steric hindrance and electron-donating effects of these groups make it distinct from other similar compounds .
Properties
CAS No. |
1985-64-4 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2-tert-butyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
KSHRLMQTTISAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C)C |
Origin of Product |
United States |
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